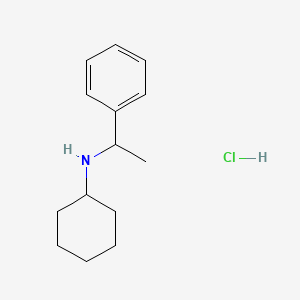

N-(1-phenylethyl)cyclohexanamine Hydrochloride

Description

Historical Development and Discovery

Position in Organic Chemistry Literature

N-(1-Phenylethyl)cyclohexanamine hydrochloride occupies a niche in organic chemistry as a chiral amine with potential applications in asymmetric catalysis and resolution. Its structural features—a rigid cyclohexane ring and a planar phenyl group—enable stereochemical control in reactions requiring enantioselectivity. For example, cyclohexanamine derivatives are frequently employed as ligands in transition-metal catalysis or as resolving agents for racemic mixtures.

The compound’s relevance is underscored by its inclusion in chemical databases such as PubChem (CID 3610923, 6995187) and ChemSpider, which catalog its physicochemical properties and synthetic pathways. Academic studies on analogous compounds, such as 1-phenylethylamine, emphasize its role in modulating neurotransmitter activity, though N-(1-phenylethyl)cyclohexanamine itself remains underexplored in biochemical contexts.

Nomenclature Evolution and Systematic Classification

The systematic naming of N-(1-phenylethyl)cyclohexanamine hydrochloride follows IUPAC conventions, reflecting its molecular architecture:

- Root name : Cyclohexanamine denotes the six-membered cyclohexane ring bonded to an amine group.

- Substituents : 1-Phenylethyl specifies a phenethyl group (-CH~2~CH~2~C~6~H~5~) attached to the nitrogen atom.

- Salt form : Hydrochloride indicates the protonated amine paired with a chloride counterion.

Table 1: Nomenclature and Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N-(1-Phenylethyl)cyclohexanamine | |

| CAS Number | 1048640-59-0 (hydrochloride) | |

| Alternative Names | Cyclohexyl(1-phenylethyl)amine HCl | |

| Molecular Formula | C~14~H~22~ClN |

Historically, the compound was referenced via non-systematic names such as “cyclohexylphenylethylamine hydrochloride,” but modern databases enforce standardized nomenclature to avoid ambiguity. The transition to IUPAC naming aligns with broader trends in chemical informatics, ensuring interoperability across research platforms.

The compound’s stereochemical variants, such as the (R)-enantiomer (CID 6995187), further illustrate the importance of precise nomenclature in distinguishing isomeric forms. These distinctions are critical for applications requiring enantiopure substances, such as pharmaceutical intermediates or asymmetric catalysts.

Properties

IUPAC Name |

N-(1-phenylethyl)cyclohexanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N.ClH/c1-12(13-8-4-2-5-9-13)15-14-10-6-3-7-11-14;/h2,4-5,8-9,12,14-15H,3,6-7,10-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFZUZSSZIYEIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2CCCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369619 | |

| Record name | N-(1-phenylethyl)cyclohexanamine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91524-52-6 | |

| Record name | NSC206560 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1-phenylethyl)cyclohexanamine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

- One common method involves the complete hydrogenation of aniline using cobalt- or nickel-based catalysts. The reaction proceeds as follows:

Hydrogenation of Aniline: C6H5NH2+3H2→C6H11NH2

Alkylation of Ammonia: Another method involves the alkylation of ammonia using cyclohexanol. This process requires specific reaction conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production typically follows the hydrogenation route due to its efficiency and scalability. The use of cobalt- or nickel-based catalysts is preferred to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(1-phenylethyl)cyclohexanamine Hydrochloride can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Various halogenating agents, depending on the desired substitution.

Major Products:

Oxidation: Cyclohexanone derivatives.

Reduction: Cyclohexylamine derivatives.

Substitution: Various substituted cyclohexanamine derivatives.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of other organic compounds.

- Precursor for the production of sulfenamide-based reagents used in vulcanization.

Biology:

- Investigated for its potential effects on biological systems, including its interaction with various enzymes and receptors.

Medicine:

- Explored for its potential therapeutic applications, including its use as a building block for pharmaceuticals such as mucolytics, analgesics, and bronchodilators.

Industry:

- Utilized as a corrosion inhibitor.

- Employed as a flushing aid in the printing ink industry.

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)cyclohexanamine Hydrochloride involves its interaction with specific molecular targets, including enzymes and receptors. The compound’s effects are mediated through its ability to bind to these targets, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences:

Pharmacological and Functional Differences

- Neuropharmacological Activity : Tertiary dibenzylamines (e.g., (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine) exhibit neuroactive properties, likely due to interactions with neurotransmitter receptors .

- Calcium Channel Blockade : Fendiline’s diphenylpropyl group enhances its affinity for L-type calcium channels, distinguishing it from simpler cyclohexanamine derivatives .

Physicochemical Properties

- Polarity : Substituents like trifluoroethyl (logP ≈ 2.1) reduce polarity compared to diphenyl derivatives (logP > 4.0) .

- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility (e.g., 1-Phenylcyclohexanamine Hydrochloride: ~50 mg/mL in water) .

Key Research Findings

- Chirality Matters : Enantioselective synthesis (e.g., (R)-isomers) significantly impacts pharmacological efficacy, as seen in tertiary dibenzylamines .

- Structural Flexibility : Adding bulky groups (e.g., diphenyl) reduces conformational freedom but enhances receptor selectivity .

- Safety Profiles : Hydrochloride salts generally improve stability and reduce volatility, though handling precautions (e.g., inert atmosphere) are still required .

Biological Activity

N-(1-phenylethyl)cyclohexanamine hydrochloride is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the realm of neuroscience and pharmacology. This article explores its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : C14H22ClN

- Molar Mass : 239.78 g/mol

- Physical Appearance : White to light brown crystalline solid

- Solubility : Approximately 83 g/100 mL in water at 17 °C

The compound is characterized by a cyclohexyl group attached to a phenylethylamine structure, which influences its interaction with biological systems.

Preliminary studies indicate that N-(1-phenylethyl)cyclohexanamine hydrochloride may act as a stimulant or modulator of neurotransmitter systems. It has been shown to interact with various neurotransmitter receptors, including:

- Dopaminergic Receptors : Potentially influencing mood and cognitive functions.

- Adrenergic Receptors : Suggesting implications in cardiovascular responses and energy metabolism.

These interactions imply that the compound could have therapeutic applications in treating neurological disorders, although detailed mechanisms are still under investigation.

Biological Activity and Pharmacological Studies

Research has indicated several pharmacological activities associated with N-(1-phenylethyl)cyclohexanamine hydrochloride:

- Neurotransmitter Modulation : The compound may enhance dopaminergic and adrenergic signaling pathways, which are critical for mood regulation and cognitive function.

- Stimulant Effects : Initial findings suggest that it may exhibit stimulant properties similar to other phenethylamines, which could be beneficial in certain clinical contexts.

- Potential Therapeutic Uses : Ongoing research aims to elucidate its role in treating conditions such as depression and anxiety disorders due to its influence on neurotransmitter systems.

Comparative Analysis with Related Compounds

The following table compares N-(1-phenylethyl)cyclohexanamine hydrochloride with structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-cyclohexyl-N-methylamine | C7H17N | Exhibits different pharmacological properties due to methyl substitution. |

| N-(1-methylphenyl)cyclohexanamine | C14H21N | Similar structure but varies in methyl substitution on the phenyl ring. |

| N-(1-phenylpropyl)cyclohexanamine | C15H23N | Propyl group alters steric hindrance and receptor interaction profiles. |

This comparison highlights the unique interactions of N-(1-phenylethyl)cyclohexanamine hydrochloride within biological systems, emphasizing its potential for therapeutic applications.

Case Studies and Research Findings

Recent studies have explored the pharmacokinetics and biological effects of N-(1-phenylethyl)cyclohexanamine hydrochloride:

- A study investigating the compound's effects on animal models showed promising results in enhancing cognitive function, suggesting a role in treating neurodegenerative diseases.

- Another research effort focused on its safety profile, indicating low toxicity levels at therapeutic doses, which enhances its appeal as a potential pharmaceutical agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-phenylethyl)cyclohexanamine Hydrochloride?

- Methodological Answer : The compound can be synthesized via reductive amination between cyclohexanamine and acetophenone derivatives. A stereoselective approach using chiral catalysts (e.g., Ru-based complexes) may yield enantiomerically enriched products. Post-synthesis, the free base is typically treated with hydrochloric acid to form the hydrochloride salt. Purification via recrystallization in ethanol/water mixtures is recommended to remove unreacted amines .

Q. How can the structural integrity of N-(1-phenylethyl)cyclohexanamine Hydrochloride be verified experimentally?

- Methodological Answer :

- 1H NMR : Look for characteristic signals: δ 1.2–2.1 ppm (cyclohexyl CH₂), δ 3.1–3.5 ppm (N-CH₂), and δ 7.2–7.4 ppm (phenyl protons).

- IR Spectroscopy : Confirm N-H stretching (~3200 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).

- Mass Spectrometry : The molecular ion peak [M+H]⁺ should align with the molecular weight (C₁₄H₂₂ClN, ~263.8 g/mol).

Comparative analysis with reference spectra from structurally similar compounds (e.g., cyclohexanamine derivatives) is critical .

Q. What are the solubility and stability considerations for this compound in aqueous and organic solvents?

- Methodological Answer :

- Solubility : Highly soluble in polar solvents (water, methanol) due to the hydrochloride salt form. Limited solubility in non-polar solvents (e.g., hexane).

- Stability : Store at 2–8°C under inert atmosphere (N₂/Ar) to prevent hygroscopic degradation. Aqueous solutions should be buffered at pH 4–6 to avoid amine deprotonation .

Advanced Research Questions

Q. How can enantiomeric separation of N-(1-phenylethyl)cyclohexanamine Hydrochloride be achieved?

- Methodological Answer : Use chiral stationary-phase HPLC (e.g., Chiralpak® IA column) with a mobile phase of hexane:isopropanol (90:10) + 0.1% trifluoroacetic acid. Monitor resolution via UV detection at 254 nm. Alternatively, fractional crystallization using (R)- or (S)-mandelic acid as resolving agents can isolate enantiomers .

Q. What computational strategies are effective for modeling the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with protein structures (e.g., monoamine transporters) from the PDB. Optimize ligand geometry using DFT (B3LYP/6-31G*).

- ADME Prediction : SwissADME or Molinspiration can predict blood-brain barrier penetration and metabolic stability based on logP and topological polar surface area .

Q. How can impurity profiling be conducted for pharmaceutical-grade batches?

- Methodological Answer :

- HPLC Method : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (0.1% H₃PO₄ in water:acetonitrile). Detect impurities at 210 nm.

- Reference Standards : Compare retention times with known impurities (e.g., cyclohexanamine or phenylethylamine byproducts). Quantify using external calibration curves .

Q. What comparative studies exist between N-(1-phenylethyl)cyclohexanamine Hydrochloride and related cyclohexanamine derivatives?

- Methodological Answer : Evaluate structure-activity relationships (SAR) by synthesizing analogs (e.g., N-cyclopropylmethyl or N-alkyl variants). Assess pharmacological properties (e.g., receptor binding affinity) via radioligand assays. For example, compare logD values and steric effects using molecular dynamics simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.